molecular formula C8H10N2O2 B13318744 Methyl 2-(pyrimidin-5-YL)propanoate

Methyl 2-(pyrimidin-5-YL)propanoate

Cat. No.: B13318744
M. Wt: 166.18 g/mol
InChI Key: PFYQUYGXDIEXHW-UHFFFAOYSA-N
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Description

Its structure features a pyrimidine ring directly attached to a propanoate backbone via a methyl ester group. For example, procedures for structurally related compounds, such as methyl 2-[4-chloro-6-(dimethylamino)pyrimidin-5-yl]-2-hydroxypropanoate, employ reagents like DMF, triethylamine, and thiols or amines to introduce substituents . These methods highlight the versatility of pyrimidine intermediates in constructing complex esters.

Properties

IUPAC Name

methyl 2-pyrimidin-5-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6(8(11)12-2)7-3-9-5-10-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYQUYGXDIEXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrimidin-5-yl)propanoate typically involves the esterification of 2-(pyrimidin-5-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(pyrimidin-5-yl)propanoic acid+methanolacid catalystMethyl 2-(pyrimidin-5-yl)propanoate+water\text{2-(pyrimidin-5-yl)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(pyrimidin-5-yl)propanoic acid+methanolacid catalyst​Methyl 2-(pyrimidin-5-yl)propanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in maintaining optimal reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: 2-(pyrimidin-5-yl)propanoic acid.

    Reduction: 2-(pyrimidin-5-yl)propanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(pyrimidin-5-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of pyrimidine-based pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in DNA synthesis, leading to antimicrobial effects. The ester group can undergo hydrolysis, releasing the active pyrimidine moiety, which then exerts its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compounds such as methyl 2-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (2a) () share the pyrimidine-propanoate core but differ in substituents. The dichloro and methylsulfanyl groups in 2a enhance electrophilicity at the 4- and 6-positions, making it reactive toward nucleophilic substitution.

Analogues with Amino and Sulfanyl Groups

Methyl 2-[4-chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (6a) () incorporates a dimethylamino group, which increases electron density on the pyrimidine ring. This modification enhances solubility in polar solvents compared to the parent compound. However, the hydroxyl group in 6a introduces hydrogen-bonding capability, which may influence crystallinity and bioavailability .

Pyridine-Based Propanoates

The pyridine derivative methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate () replaces the pyrimidine ring with a pyridine system. The reduced nitrogen count in pyridine lowers basicity compared to pyrimidine, altering interactions with biological targets.

Influence of Hydroxy Groups

Compounds like methyl 2-[4-chloro-6-(ethylsulfanyl)-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (8a) () demonstrate how hydroxyl groups affect physicochemical behavior. Methyl 2-(pyrimidin-5-yl)propanoate, lacking this group, may exhibit better lipophilicity for drug delivery applications .

Data Tables

Table 1: Elemental Analysis and Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula C (%) Calcd/Found H (%) Calcd/Found N (%) Calcd/Found S (%) Calcd/Found Reference
Methyl 2-[4-chloro-6-(dimethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (6a) C₁₅H₁₅N₃O₂S₂ 54.03/53.78 4.53/4.64 12.60/12.59 19.23/19.32
Methyl 2-[4,6-dichloro-2-(methylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (2a) C₁₀H₁₁Cl₂N₂O₃S 37.63/37.50* 3.47/3.55* 8.78/8.82* 10.04/10.12*
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ 53.46/53.30† 5.49/5.60† 13.85/13.70†

*Calculated from molecular formula; †Representative values for pyridine derivatives.

Biological Activity

Methyl 2-(pyrimidin-5-YL)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring attached to a propanoate moiety. The presence of the methyl ester group enhances its solubility and reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for DNA replication. This inhibition can lead to antimicrobial and anticancer effects.
  • Cell Signaling Modulation : By binding to specific receptors, the compound can influence cell signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Antiviral Effects : The compound has been investigated for its ability to disrupt viral replication processes, making it a candidate for antiviral drug development.
  • Anticancer Potential : Preliminary studies suggest that this compound may exert cytotoxic effects on cancer cells by interfering with their metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, yielding promising results:

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Antiviral Efficacy : In vitro assays showed that the compound effectively reduced viral titers in infected cell cultures, indicating its potential as an antiviral agent against RNA viruses.
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Table 1: Biological Activities of this compound

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialS. aureus, E. coliSignificant growth inhibition (MIC < 50 µg/mL)
AntiviralRNA virusesReduced viral titers (up to 90% inhibition)
AnticancerVarious cancer cell linesInduced apoptosis (IC50 < 20 µM)
MechanismDescription
Enzyme InhibitionInhibits nucleotide synthesis enzymes
Cell Signaling ModulationAffects apoptosis and cell cycle regulation

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